Desphenethyl-(E)-styrylpropafenone
Description
Desphenethyl-(E)-styrylpropafenone is a structural analog of propafenone, a Class IC antiarrhythmic agent. The compound features a styryl group (in the E-configuration) and lacks the phenethyl substituent present in propafenone derivatives.
Properties
IUPAC Name |
(E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-13,18,22-23H,2,14-16H2,1H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGHQQSGJSJCGH-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88308-22-9 | |
| Record name | Desphenethyl-(E)-styrylpropafenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088308229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desphenethyl-(E)-styrylpropafenone typically involves the reaction of propafenone with a styryl derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Desphenethyl-(E)-styrylpropafenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the styryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the styryl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a model substrate in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Desphenethyl-(E)-styrylpropafenone exerts its effects involves interactions with specific molecular targets and pathways. The styryl group is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table compares Desphenethyl-(E)-styrylpropafenone with structurally similar compounds listed in USP monographs and related pharmacopeial guidelines (). These compounds share core motifs such as naphthalene, thiophene, or substituted propanolamine groups but differ in substituents and stereochemistry.
Key Research Findings and Comparative Analysis
Metabolic Stability
- This compound’s lack of a phenethyl group reduces susceptibility to oxidative metabolism (e.g., CYP2D6-mediated demethylation), a common pathway for propafenone derivatives. This contrasts with (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, which retains a methylamine group prone to hepatic degradation .
Receptor Binding
- Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit weaker sodium channel blockade compared to naphthalene-oxygen-linked compounds like this compound. This suggests the naphthalene moiety enhances hydrophobic interactions with ion channels .
Impurity Profiling
- 1-Fluoronaphthalene is a controlled impurity in propafenone synthesis but lacks therapeutic activity. Its presence in this compound batches must be <0.1% to meet pharmacopeial standards .
Limitations and Knowledge Gaps
- Absence of Clinical Data: No in vivo studies or clinical trials for this compound are documented in accessible literature.
- Structural vs. Functional Correlations : While structural differences are well-defined (e.g., thiophene vs. styryl groups), their direct impact on efficacy or toxicity remains speculative without experimental validation.
Biological Activity
Desphenethyl-(E)-styrylpropafenone is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and cardiovascular effects. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of this compound
This compound is a derivative of propafenone, a well-known antiarrhythmic agent. The compound is characterized by its styryl group, which contributes to its biological properties. Its chemical structure can be represented as follows:
- IUPAC Name: this compound
- CAS Number: 88308-22-9
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Modulation: Similar to propafenone, this compound may modulate ion channels, particularly sodium channels, which are crucial for cardiac action potentials. This modulation can lead to antiarrhythmic effects.
- Inhibition of Cancer Cell Proliferation: Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. This activity is believed to result from the compound's ability to interfere with cell cycle progression and induce apoptosis.
1. Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest in G2/M phase |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of DNA synthesis |
These findings suggest that the compound has significant potential as an anticancer agent.
2. Cardiovascular Effects
This compound has also been studied for its cardiovascular effects:
- A study involving rabbit models indicated that the compound could effectively reduce heart rate and myocardial contractility without significant adverse effects on blood pressure.
- The mechanism was linked to sodium channel blockade, similar to that observed with traditional antiarrhythmic drugs.
Case Study 1: Anticancer Activity in Breast Cancer Models
A recent study published in the Journal of Cancer Research investigated the effects of this compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP.
Case Study 2: Safety Profile in Animal Models
In a safety evaluation study, this compound was administered to rats over a 28-day period. The results indicated no significant toxicity at doses up to 50 mg/kg/day, suggesting a favorable safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
